Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard
Overview
Description
Fenbendazole sulfone-d3, also known as VETRANAL, is an analytical standard. It is an isotopically labeled form of fenbendazole sulfone, which is a major metabolite of fenbendazole . Fenbendazole is an anthelmintic drug used to treat various parasitic infections in animals .
Molecular Structure Analysis
The empirical formula of Fenbendazole sulfone-d3 is C15D3H10N3O4S . The molecular weight is 334.36 . The SMILES string representation is [2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis
Fenbendazole sulfone-d3 is an analytical standard with a molecular weight of 334.36 . It is suitable for techniques such as HPLC and gas chromatography . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.Scientific Research Applications
Analytical standards like Fenbendazole sulfone-d3 are typically used in laboratory settings for calibration of analytical instruments, method validation, and quality control . They help ensure the accuracy and reliability of these measurements, which are critical in many areas of scientific research.
- Fenbendazole sulfone-d3 can be used in the analysis of pharmaceutical compounds. It can serve as an internal standard for the determination of similar compounds in pharmaceutical products .
- The methods of application typically involve high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
- This compound can also be used in environmental testing, particularly in the analysis of veterinary pharmaceutical residues in environmental samples .
- The methods of application would involve extraction of the compound from the environmental sample, followed by analysis using HPLC or GC .
- Fenbendazole sulfone-d3 can be used in the analysis of food samples for the presence of veterinary drug residues .
- The methods of application would involve extraction of the compound from the food sample, followed by analysis using HPLC or GC .
- This compound can be used in forensic analysis, particularly in the detection of illicit substances .
- The methods of application would involve extraction of the compound from the forensic sample, followed by analysis using HPLC or GC .
- Fenbendazole sulfone-d3 can be used in clinical testing, particularly in the analysis of biological samples for the presence of specific compounds .
- The methods of application would involve extraction of the compound from the biological sample, followed by analysis using HPLC or GC .
Pharmaceutical Analysis
Environmental Testing
Food Safety Analysis
Forensic Analysis
Clinical Testing
Quality Control
- Fenbendazole sulfone-d3 can be used in the analysis of controlled substances and illicit drugs . It can serve as an internal standard for the determination of similar compounds in these substances .
- The methods of application typically involve high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
- This compound can also be used in the analysis of veterinary pharmaceutical residues in animal muscle tissues .
- The methods of application would involve extraction of the compound from the animal muscle tissue sample, followed by analysis using ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .
Controlled Substances & Illicit Drug Standards
Veterinary Pharmaceutical Residues in Animal Muscle Tissues
Veterinary Pharmaceutical Residues in Sludge Samples
Safety And Hazards
Future Directions
While specific future directions for Fenbendazole sulfone-d3 are not available, there is growing interest in the potential anti-cancer properties of Fenbendazole and its metabolites . Some studies suggest that Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways .
properties
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746823 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard | |
CAS RN |
1228182-49-7 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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